N-[4-(hydroxysulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-(hydroxysulfamoyl)phenyl]acetamide is a chemical compound with a molecular formula of C8H10N2O4S. It is known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a hydroxysulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-[4-(hydroxysulfamoyl)phenyl]acetamide involves the reaction of 4-aminophenol with acetic anhydride to form N-(4-hydroxyphenyl)acetamide. This intermediate is then reacted with sulfamic acid under controlled conditions to yield the final product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process. The initial step includes the synthesis of N-(4-hydroxyphenyl)acetamide, followed by sulfonation using sulfamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxysulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-[4-(hydroxysulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(hydroxysulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxysulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with enzyme function by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic agent.
N-(4-sulfamoylphenyl)acetamide: Investigated for its potential therapeutic applications.
N-(4-aminophenyl)acetamide: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[4-(hydroxysulfamoyl)phenyl]acetamide is unique due to the presence of both hydroxyl and sulfamoyl groups on the phenyl ring This dual functionality allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N-[4-(hydroxysulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(11)9-7-2-4-8(5-3-7)15(13,14)10-12/h2-5,10,12H,1H3,(H,9,11) |
InChI Key |
UIBGOVKOYKPDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NO |
Origin of Product |
United States |
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